3-Azetidinomethyl-3'-bromobenzophenone 3-Azetidinomethyl-3'-bromobenzophenone
Brand Name: Vulcanchem
CAS No.: 898771-57-8
VCID: VC2113167
InChI: InChI=1S/C17H16BrNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2
SMILES: C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Molecular Formula: C17H16BrNO
Molecular Weight: 330.2 g/mol

3-Azetidinomethyl-3'-bromobenzophenone

CAS No.: 898771-57-8

Cat. No.: VC2113167

Molecular Formula: C17H16BrNO

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

3-Azetidinomethyl-3'-bromobenzophenone - 898771-57-8

Specification

CAS No. 898771-57-8
Molecular Formula C17H16BrNO
Molecular Weight 330.2 g/mol
IUPAC Name [3-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone
Standard InChI InChI=1S/C17H16BrNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2
Standard InChI Key QJHMGQMENLFAKT-UHFFFAOYSA-N
SMILES C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Canonical SMILES C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br

Introduction

3-Azetidinomethyl-3'-bromobenzophenone is a synthetic organic compound belonging to the benzophenone derivatives category. It features a bromine atom attached to a benzophenone moiety and an azetidine group, contributing to its unique chemical and potential biological properties. The compound's molecular formula is C17H16BrNO, with a molecular weight of approximately 330.2 g/mol and a density of 1.407 g/cm3.

Synthesis of 3-Azetidinomethyl-3'-bromobenzophenone

The synthesis of this compound typically involves the reaction of 3'-bromobenzophenone with azetidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent. The reaction mechanism includes the formation of a methylene bridge linking the azetidine ring to the bromobenzophenone structure, facilitating the formation of the desired compound.

Biological Activity and Applications

While specific biological activity data for 3-Azetidinomethyl-3'-bromobenzophenone is limited, benzophenone derivatives generally exhibit diverse biological activities, including potential roles in medicinal chemistry. Similar compounds, such as 3-Azetidinomethyl-3'-fluorobenzophenone, have shown promising activities in drug development, including anticancer and anti-inflammatory effects.

Research Findings and Future Directions

Given the lack of detailed research findings specifically on 3-Azetidinomethyl-3'-bromobenzophenone, further studies are needed to explore its biological activity and potential applications. The compound's unique structure suggests it could interact with specific molecular targets, influencing disease pathways and potentially leading to therapeutic effects.

Comparison with Similar Compounds

CompoundStructureBiological Activity
3-Azetidinomethyl-3'-fluorobenzophenoneFluorine instead of brominePotential anticancer and anti-inflammatory effects
3-Azetidinomethyl-3'-chlorobenzophenoneChlorine instead of bromineLess documented, but similar potential

These comparisons highlight the importance of the halogen substituent in modulating biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator